molecular formula C20H27N3O3S2 B12411105 Phaeosphaone D

Phaeosphaone D

Cat. No.: B12411105
M. Wt: 421.6 g/mol
InChI Key: MMJIEYVVWHZRDB-AHRSYUTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Phaeosphaone D undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Phaeosphaone D exerts its effects by inhibiting the enzyme tyrosinase, which is involved in the biosynthesis of melanin. The compound interacts with the active site of tyrosinase, leading to the inhibition of its catalytic activity. A molecular-docking study disclosed the π-π stacking interaction between the indole moiety of this compound and the His243 residue of tyrosinase .

Comparison with Similar Compounds

Phaeosphaone D is compared with other similar thiodiketopiperazine alkaloids, such as:

  • Phaeosphaone A
  • Phaeosphaone B
  • Phaeosphaone C
  • Phaeosphaone E
  • Chetoseminudin B
  • Polanrazine B
  • Leptosin D

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its β-(oxy)thiotryptophan motif and its potent tyrosinase inhibitory activity .

Properties

Molecular Formula

C20H27N3O3S2

Molecular Weight

421.6 g/mol

IUPAC Name

(3S,6S)-3-[(R)-1H-indol-3-yl(methylsulfanyl)methyl]-3-methoxy-1-methyl-6-methylsulfanyl-6-propan-2-ylpiperazine-2,5-dione

InChI

InChI=1S/C20H27N3O3S2/c1-12(2)20(28-6)17(24)22-19(26-4,18(25)23(20)3)16(27-5)14-11-21-15-10-8-7-9-13(14)15/h7-12,16,21H,1-6H3,(H,22,24)/t16-,19-,20+/m1/s1

InChI Key

MMJIEYVVWHZRDB-AHRSYUTCSA-N

Isomeric SMILES

CC(C)[C@@]1(C(=O)N[C@](C(=O)N1C)([C@@H](C2=CNC3=CC=CC=C32)SC)OC)SC

Canonical SMILES

CC(C)C1(C(=O)NC(C(=O)N1C)(C(C2=CNC3=CC=CC=C32)SC)OC)SC

Origin of Product

United States

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